

Technical Guide: Research & Development Potential of 2,4-Dihydroxy-N-(2- hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
CAS No.:	24207-41-8
Cat. No.:	B1584321

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Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide, also known as

-Resorcylic Acid Ethanolamide, represents a functionalized benzamide scaffold merging the antioxidant pharmacophore of resorcinol with the solubility-enhancing properties of an ethanolamine tail.

Unlike its parent compound (2,4-dihydroxybenzoic acid), this amide derivative offers improved hydrolytic stability and modified lipophilicity, making it a prime candidate for dermatological research targeting hyperpigmentation and oxidative stress. Furthermore, it serves as a critical synthetic intermediate for benzoxazole-based heterocyclic libraries.

Key Attribute	Technical Detail
CAS Number	24207-41-8
Molecular Formula	
Molecular Weight	197.19 g/mol
Primary Pharmacophore	2,4-Dihydroxyphenyl (Resorcinol moiety)
Target Applications	Tyrosinase Inhibition, Antioxidant Formulation, Heterocyclic Synthesis

Chemical Profile & Physicochemical Properties

Understanding the structural nuance of this molecule is vital for formulation stability. The molecule consists of a benzene ring substituted with two hydroxyl groups at the 2- and 4-positions (resorcinol pattern) and an N-substituted amide group.

Structural Significance

- **2,4-Dihydroxy Pattern:** The hydroxyl group at the 4-position is crucial for antioxidant activity (hydrogen donation). The 2-hydroxyl group often forms an intramolecular hydrogen bond with the carbonyl oxygen of the amide, stabilizing the molecule but potentially reducing water solubility slightly compared to the 3,5-isomer.
- **Ethanolamine Tail (-hydroxyethyl):** Increases polarity and hydrogen-bonding potential, enhancing solubility in aqueous-organic cosmetic vehicles (e.g., propylene glycol, ethanol/water mixtures) compared to simple alkyl amides.

Property Table

Property	Value	Source/Validation
Melting Point	163-165 °C	Experimental (Lit.)
Predicted pKa	~8.08 (Phenolic OH)	Calculated
LogP (Predicted)	-0.5 - 0.9	Moderate Hydrophilicity
Solubility	Soluble in Ethanol, DMSO, Hot Water	Experimental Observation
Appearance	White to Off-white Crystalline Solid	Visual Inspection

“

Formulation Insight: The pKa of ~8.0 indicates that in neutral formulations (pH 5.5-7.0), the molecule remains largely non-ionized, facilitating skin penetration. At alkaline pH (>8.5), the phenolic protons dissociate, increasing susceptibility to oxidative degradation (browning).

Mechanism of Action: Biological & Synthetic

The research utility of this compound bifurcates into two distinct domains: Biological Activity (Dermatology) and Synthetic Chemistry.

Biological: Tyrosinase Inhibition & Antioxidant

The 2,4-dihydroxybenzamide scaffold acts as a competitive inhibitor of Tyrosinase, the rate-limiting enzyme in melanogenesis.

- **Mechanism:** The phenolic hydroxyls chelate the Copper (Cu) ions within the tyrosinase active site, preventing the oxidation of L-Tyrosine to DOPAquinone.
- **Advantage:** The amide modification reduces the irritation potential often associated with simple resorcinols while maintaining the pharmacophore.

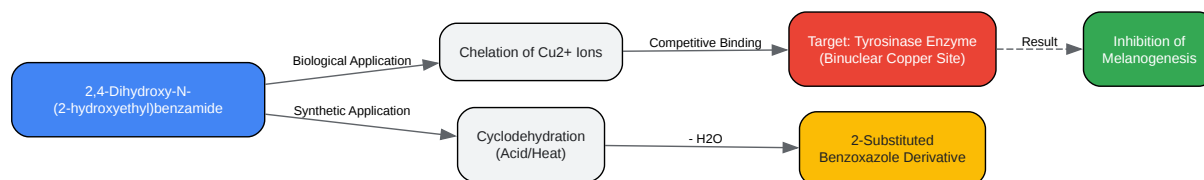
Synthetic: Precursor to Benzoxazoles

Under dehydrating conditions (e.g.,

or Mitsunobu conditions), the amide oxygen and the 2-hydroxyl group can cyclize to form 2-substituted benzoxazoles, which are privileged structures in medicinal chemistry (antimicrobial, anticancer).

Mechanistic Visualization

The following diagram illustrates the dual pathway: the biological inhibition of melanin synthesis and the chemical cyclization potential.



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Figure 1: Dual-pathway utility showing biological inhibition of tyrosinase and synthetic conversion to benzoxazoles.

Experimental Protocols

The following protocols are designed for research validation. They prioritize reproducibility and yield purity.

Synthesis: Aminolysis of Methyl 2,4-Dihydroxybenzoate

Direct reaction of the acid with ethanolamine can lead to salt formation or harsh conditions. The aminolysis of the ester is the preferred, self-validating method due to milder conditions and easier purification.

Reagents:

- Methyl 2,4-dihydroxybenzoate (1.0 eq)
- Ethanolamine (2.5 eq) - Excess acts as solvent/base
- Solvent: Methanol (anhydrous) or neat (if high temp used)
- Catalyst: Sodium Methoxide (0.1 eq) - Optional, speeds up reaction

Step-by-Step Methodology:

- Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2,4-dihydroxybenzoate (10 mmol) in Methanol (20 mL).
- Addition: Add Ethanolamine (25 mmol) dropwise under stirring.
- Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:1). The starting ester spot () should disappear, replaced by a lower amide spot.
- Work-up:
 - Cool reaction to room temperature.[\[1\]](#)
 - Concentrate methanol under reduced pressure.
 - Dilute residue with cold dilute HCl (1M) to neutralize excess amine (pH ~4-5). Precipitate should form.
- Purification:
 - Filter the solid.[\[1\]](#)
 - Recrystallize from Water/Ethanol (9:1) to yield white needles.
 - Validation: Check Melting Point (Target: 163-165°C).

In Vitro Tyrosinase Inhibition Assay

This assay quantifies the depigmenting potential relative to Kojic Acid (standard).

Reagents:

- Phosphate Buffer (50 mM, pH 6.8)
- Mushroom Tyrosinase (1000 U/mL stock)
- L-DOPA (2.5 mM stock)
- Test Compound (Dissolved in DMSO)

Workflow:

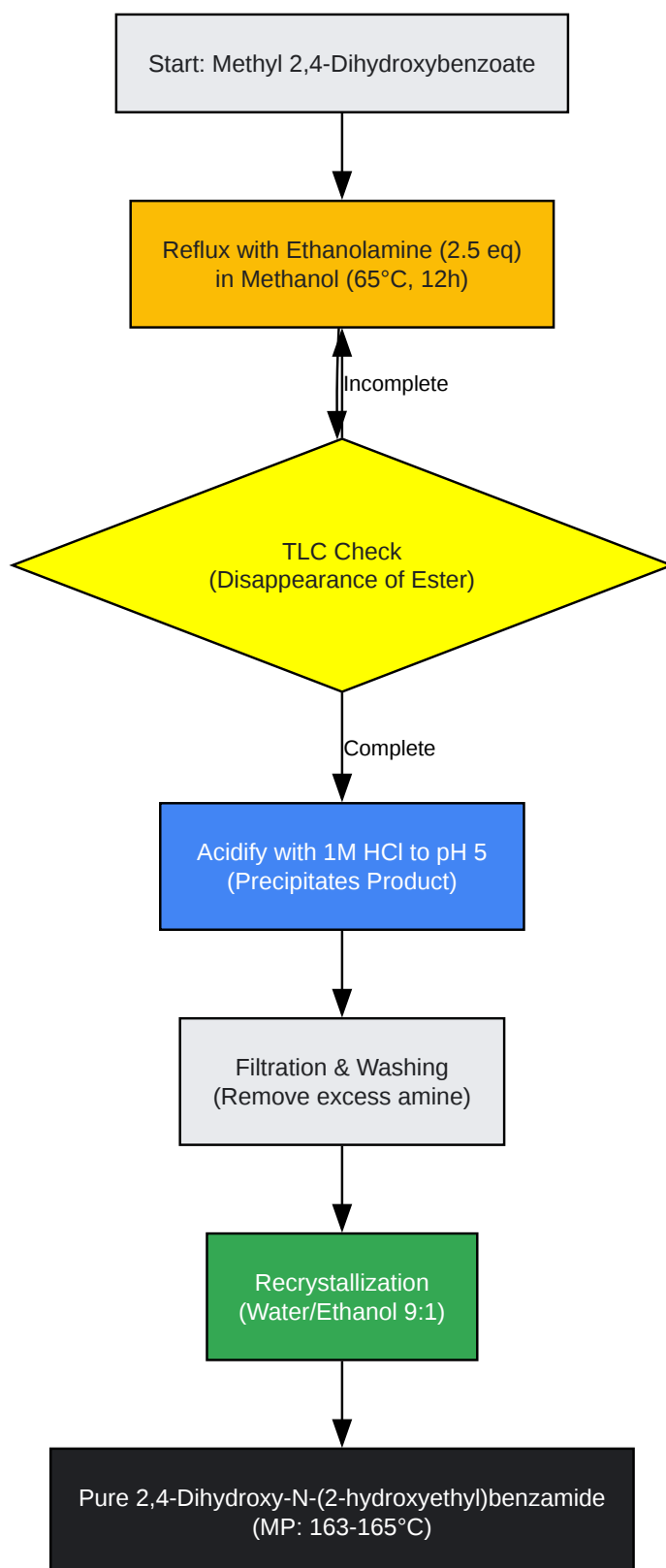
- Preparation: In a 96-well plate, add 80 μ L Phosphate Buffer.
- Incubation: Add 10 μ L of Test Compound (various concentrations) + 10 μ L Tyrosinase enzyme. Incubate at 25°C for 10 minutes.
- Substrate Addition: Add 100 μ L L-DOPA solution.
- Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.
- Calculation:

Where

is the slope of the reaction rate.

Synthesis Workflow Diagram

The following diagram details the critical path for synthesizing the compound from its ester precursor, highlighting the purification logic.



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Figure 2: Step-by-step synthetic workflow for high-purity isolation.

Safety & Handling (SDS Summary)

While valuable, this compound carries specific hazards typical of phenolic amides.

- GHS Classification:
 - Skin Irrit. 2 (H315)[2]
 - Eye Irrit. 2 (H319)
 - STOT SE 3 (H335)
- Handling: Use N95 dust mask and nitrile gloves. Avoid inhalation of dust.[2]
- Storage: Store in a cool, dry place away from strong oxidizing agents. Phenolic rings are light-sensitive; amber vials are recommended.

References

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- To cite this document: BenchChem. [Technical Guide: Research & Development Potential of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584321/docs#technical-guide-research-development-potential-of-2-4-dihydroxy-n-2-hydroxyethyl-benzamide>]

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